1-(4-Chlorophenyl)-4-phenoxyphthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an anticancer agent. The structure of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- consists of a phthalazine core substituted with a 4-chlorophenyl group and a phenoxy group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- typically involves the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one. This intermediate is then chlorinated using phosphorous oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine. The final step involves the reaction of this chloro derivative with phenol under reflux conditions to produce Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- .
Industrial Production Methods
Industrial production methods for Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- are not extensively documented in the literature. the synthesis methods described above can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine-1,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include phthalazine-1,4-diones, hydrazine derivatives, and various substituted phthalazine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Phthalazine derivatives are used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- primarily involves the inhibition of VEGFR-2. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby inhibiting tumor growth and proliferation. Molecular docking studies have shown that the compound binds effectively to the active site of VEGFR-2, leading to its potent inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- can be compared with other phthalazine derivatives, such as:
Phthalazine-1,4-diones: These compounds also exhibit anticancer activity but may differ in their specific targets and potency.
Pyrazolo[1,2-b]phthalazine derivatives: These compounds have shown various biological activities, including antimicrobial and antifungal properties .
Thiazolylphthalazine-1,4-diones: These derivatives are known for their chemiluminescent properties and potential use in diagnostic applications .
The uniqueness of Phthalazine, 1-(4-chlorophenyl)-4-phenoxy- lies in its specific substitution pattern, which contributes to its potent VEGFR-2 inhibitory activity and its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
155937-29-4 |
---|---|
Molekularformel |
C20H13ClN2O |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-phenoxyphthalazine |
InChI |
InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(23-22-19)24-16-6-2-1-3-7-16/h1-13H |
InChI-Schlüssel |
CBAHDCFVEYVODF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.